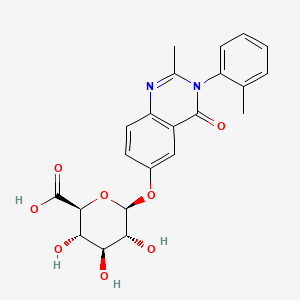

Methaqualone 6-O-|A-D-Glucuronide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXWFAVXGQVYFU-KSSXRGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857965 | |

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67982-37-0 | |

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Mechanisms and Pathways of Methaqualone 6 O |a D Glucuronide Formation

Characterization of UDP-Glucuronosyltransferases (UGTs) in Xenobiotic Metabolism

UDP-glucuronosyltransferases (UGTs) are a pivotal group of phase II drug-metabolizing enzymes responsible for the glucuronidation of a vast array of structurally diverse compounds, including drugs, environmental pollutants, and endogenous substances. orscience.ruwikipedia.org This enzymatic reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate. jove.comnih.gov The resulting glucuronide conjugate is significantly more water-soluble, which facilitates its elimination from the body, primarily through urine or bile. wikipedia.orgnih.govnih.gov

The catalytic mechanism of UGTs involves the binding of both the substrate and the UDPGA coenzyme to the active site of the enzyme. jove.com The glucuronic acid is then transferred to a nucleophilic functional group on the substrate, such as a hydroxyl, carboxyl, amine, or thiol group, forming a β-D-glucuronide. jove.comnih.gov This process effectively detoxifies many xenobiotics by increasing their polarity and facilitating their excretion. nih.gov

Identification and Specificity of UGT Isoforms Catalyzing Methaqualone Glucuronidation

While the specific UGT isoforms responsible for the 6-O-glucuronidation of methaqualone are not extensively detailed in the provided search results, the general principles of UGT substrate specificity offer valuable insights. Different UGT isoforms exhibit distinct but often overlapping substrate selectivities. nih.govnih.gov For instance, UGT1A1 is known to glucuronidate bilirubin (B190676), while UGT2B7 is a key enzyme in the metabolism of morphine and zidovudine. youtube.comfrontiersin.org

The formation of an O-glucuronide, such as Methaqualone 6-O-β-D-Glucuronide, involves the conjugation of glucuronic acid to a hydroxyl group on the methaqualone molecule. Several UGT isoforms are known to catalyze the glucuronidation of phenolic and alcoholic hydroxyl groups. For example, UGT1A1, UGT1A9, and UGT2B7 are major hepatic UGTs involved in the glucuronidation of a wide range of substrates with hydroxyl moieties. nih.govresearchgate.net The identification of the specific UGTs involved in methaqualone's 6-O-glucuronidation would require dedicated in vitro studies using a panel of recombinant human UGT isoforms.

Kinetic Analysis of UGT-Mediated 6-O-Glucuronidation of Methaqualone

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, Intrinsic Clearance)

The kinetics of UGT-mediated reactions are crucial for understanding the efficiency and capacity of the glucuronidation pathway. Key kinetic parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and intrinsic clearance (CLint), which is calculated as Vmax/Km. researchgate.net

Km (Michaelis-Menten constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. A low Km value indicates a high affinity of the enzyme for the substrate. nih.gov

Vmax (Maximum velocity): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. nih.gov

Intrinsic Clearance (CLint): This ratio provides a measure of the enzyme's catalytic efficiency at low substrate concentrations, which are often more physiologically relevant. researchgate.net

The determination of these parameters for methaqualone 6-O-glucuronidation would involve incubating varying concentrations of methaqualone with a source of UGT enzymes (such as human liver microsomes or recombinant UGTs) and measuring the rate of glucuronide formation. researchgate.net The data would then be fitted to kinetic models, such as the Michaelis-Menten equation, to derive the Km and Vmax values. nih.gov

Table 1: Representative Enzyme Kinetic Parameters for UGT-Mediated Reactions

| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Source |

| Midazolam | UGT1A4 | 46 (in HLM) | 445 (in HLM) | nih.gov |

| Midazolam | rUGT1A4 | 64 | 427 | nih.gov |

| Tamoxifen | UGT1A4 | Varies | Varies | nih.gov |

HLM: Human Liver Microsomes; rUGT: recombinant UGT

It is important to note that UGT kinetics can sometimes deviate from the classic Michaelis-Menten model, exhibiting substrate inhibition or allosteric behavior, which would require more complex kinetic models for accurate analysis. nih.gov

Evaluation of Enzyme Inhibition and Induction Potentials

The activity of UGT enzymes can be modulated by other compounds, leading to drug-drug interactions. This modulation can occur through inhibition or induction of the enzymes.

Enzyme Inhibition: Some substances can act as inhibitors of UGTs, reducing the metabolic clearance of co-administered drugs that are substrates for the same enzyme. This can lead to increased plasma concentrations and potential toxicity. Inhibition studies typically involve determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. xenotech.com

Enzyme Induction: Conversely, certain compounds can induce the expression of UGT enzymes, leading to an increased rate of metabolism and potentially reducing the efficacy of co-administered drugs. Studies have shown that repeated administration of methaqualone can induce hepatic UDP-glucuronyltransferase activity in rats. nih.gov

Evaluating the potential of methaqualone and its metabolites to inhibit or induce specific UGT isoforms is a critical step in assessing its drug-drug interaction profile.

In Vitro Experimental Models for Studying Glucuronidation Pathways

Application of Recombinant UGT Expression Systems

Recombinant UGT expression systems are invaluable tools for characterizing the role of individual UGT isoforms in drug metabolism. researchgate.netnih.gov These systems involve expressing a single, specific human UGT isoform in a host cell line, such as insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells. frontiersin.org

The primary advantages of using recombinant UGTs include:

Isoform Specificity: They allow for the unambiguous identification of which UGT isoform(s) are responsible for metabolizing a specific drug, like methaqualone. nih.gov

Kinetic Analysis: They provide a clean system for determining the kinetic parameters (Km, Vmax) for a single enzyme without the confounding presence of other metabolizing enzymes found in liver microsomes. researchgate.netnih.gov

Inhibition Screening: They are used to screen for potential inhibitors of specific UGT isoforms. xenotech.com

By incubating methaqualone with a panel of recombinant UGT isoforms, researchers can pinpoint which enzymes are capable of forming Methaqualone 6-O-β-D-Glucuronide and quantify their respective contributions to this metabolic pathway. researchgate.netnih.gov

Assessment in Hepatocyte Suspensions or Cultures

Hepatocyte suspensions and cultures are considered a more physiologically relevant in vitro model than microsomes because they contain intact cells with a full complement of metabolic enzymes and co-factors. These systems can provide a more comprehensive picture of a drug's metabolic fate, including the interplay between Phase I and Phase II reactions. Studies with other compounds have successfully used human and rat hepatocytes to compare metabolic profiles and have sometimes found that results from hepatocyte studies correlate better with in vivo outcomes than those from microsomal experiments.

Nevertheless, a review of available research reveals no studies that have employed hepatocyte suspensions or cultures to assess the formation of Methaqualone 6-O-β-D-Glucuronide. While the general methodology for such an assessment is well-established, its specific application to this methaqualone metabolite has not been documented.

Advanced Analytical Methodologies for Research on Methaqualone 6 O |a D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantificationresearchgate.netmdpi.comesmed.orgoup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of drug metabolites, including glucuronide conjugates. mdpi.comoup.comqu.edu.iq Its high sensitivity and selectivity make it ideal for detecting and quantifying low concentrations of Methaqualone 6-O-β-D-Glucuronide in biological samples. researchgate.net This method often involves a straightforward sample preparation, such as protein precipitation, followed by direct injection into the LC-MS/MS system. mdpi.comnih.gov

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical to distinguish Methaqualone 6-O-β-D-Glucuronide from its parent compound, other metabolites, and endogenous matrix components. ut.ee The optimization of separation parameters is a key step in developing a robust LC-MS/MS method.

Key parameters that are typically optimized include:

Chromatographic Column: Reversed-phase columns, such as C18 or PFP (pentafluorophenyl), are commonly used for the separation of drug metabolites. mdpi.comnih.govut.ee The choice of column chemistry can significantly impact the retention and selectivity of the separation.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). esmed.orgnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.govresearchgate.net

Flow Rate and Column Temperature: These parameters are adjusted to ensure efficient separation and good peak shape within a reasonable analysis time. esmed.orgnih.gov

Below is an example of a data table illustrating typical optimized chromatographic conditions.

Table 1: Example of Optimized LC Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

Development of Tandem Mass Spectrometry (MS/MS) Acquisition Methods

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for the detection and quantification of Methaqualone 6-O-β-D-Glucuronide. The development of an MS/MS method involves the selection of appropriate precursor and product ions and the optimization of collision energies.

The process typically includes:

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of methaqualone and its metabolites. mdpi.com

Precursor Ion Selection: In the first stage of mass analysis, the protonated molecule of Methaqualone 6-O-β-D-Glucuronide, [M+H]+, is selected as the precursor ion.

Collision-Induced Dissociation (CID): The selected precursor ion is then fragmented in a collision cell. The energy used for this fragmentation, known as the collision energy, is optimized to produce specific and abundant product ions.

Product Ion Scanning: In the second stage of mass analysis, the resulting product ions are scanned. For quantification, a specific and stable product ion is monitored using Multiple Reaction Monitoring (MRM). mdpi.comcpn.or.kr

The table below shows hypothetical MS/MS parameters for the analysis of Methaqualone 6-O-β-D-Glucuronide.

Table 2: Example of MS/MS Parameters for Methaqualone 6-O-β-D-Glucuronide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Methaqualone 6-O-β-D-Glucuronide | 443.2 | 267.1 | 25 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Characterization (e.g., post-hydrolysis)nih.govoup.comnih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of methaqualone metabolites. nih.govresearchgate.net However, due to the polar and non-volatile nature of the glucuronide conjugate, direct analysis by GC-MS is not feasible. Therefore, a hydrolysis step is required to cleave the glucuronic acid moiety, followed by analysis of the resulting aglycone (the hydroxylated methaqualone metabolite). nih.govoup.comsigmaaldrich.com

The typical workflow for GC-MS analysis includes:

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase is a common method to cleave the glucuronide conjugate. nih.govsigmaaldrich.com Acid hydrolysis can also be used, but it may be less specific and can potentially degrade the analyte. oup.comgtfch.org

Extraction: After hydrolysis, the liberated hydroxylated metabolite is extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction. nih.gov

Derivatization: To improve the volatility and chromatographic properties of the hydroxylated metabolite, a derivatization step is often necessary. scribd.com Silylation is a common derivatization technique used for this purpose. oup.com

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.

GC-MS analysis after hydrolysis allows for the identification and quantification of the various hydroxylated metabolites of methaqualone, providing indirect evidence for the presence of their glucuronidated forms. nih.gov

Spectroscopic Techniques for Metabolite Structural Confirmation in Research

For unequivocal structural elucidation of novel or poorly characterized metabolites like Methaqualone 6-O-β-D-Glucuronide, advanced spectroscopic techniques are indispensable in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidationnih.govcore.ac.ukresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, including the stereochemistry of the glucuronide linkage. nih.govcore.ac.ukresearchgate.net While requiring a relatively pure and concentrated sample, NMR can provide detailed information that is unattainable by mass spectrometry alone. nih.gov

Key applications of NMR in this context include:

¹H NMR: The chemical shifts and coupling constants of the protons in the glucuronic acid moiety can confirm its presence and provide information about its conformation. nih.gov For instance, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) of the glucuronide can distinguish between the α and β anomers. nih.govresearchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity of atoms within the molecule and the spatial proximity of different protons, respectively, which helps to confirm the site of glucuronidation. core.ac.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationnih.govchromatographyonline.comlongdom.orgijpras.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govijpras.com This precision allows for the determination of the elemental composition of an ion, which is a critical step in confirming the identity of a metabolite. chromatographyonline.com

The benefits of HRMS in the study of Methaqualone 6-O-β-D-Glucuronide include:

Unambiguous Formula Determination: By providing the exact mass of the metabolite, HRMS can help to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.govchromatographyonline.com

Fragment Ion Analysis: HRMS can also provide accurate mass measurements of the fragment ions produced in MS/MS experiments, which aids in the structural elucidation of the metabolite by confirming the elemental composition of its constituent parts. chromatographyonline.com This is particularly useful for pinpointing the location of the glucuronide conjugation on the parent molecule.

Sample Preparation Strategies for Biological Matrices in Metabolic Research

The effective isolation of Methaqualone 6-O-β-D-glucuronide from biological samples like urine and blood is a critical first step in its analysis. The highly hydrophilic nature of glucuronide metabolites presents a challenge, necessitating specialized extraction techniques to separate them from endogenous interferences. researchgate.netscispace.com The choice of method depends on factors such as the metabolite's concentration, the sample volume, the matrix type, and the analyte's stability. scispace.com

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological fluids. nih.govresearchgate.net For glucuronide metabolites, SPE offers a significant advantage by effectively removing matrix components like salts, proteins, and phospholipids (B1166683) that can interfere with subsequent analysis.

Mixed-mode SPE, which combines both hydrophobic (e.g., C8 or C18) and ion-exchange functionalities, is particularly effective for extracting polar metabolites like Methaqualone 6-O-β-D-glucuronide. researchgate.net A typical protocol involves conditioning the SPE cartridge with a solvent like methanol, followed by an aqueous buffer to equilibrate the stationary phase. oup.com The biological sample, often pre-treated and buffered (e.g., with phosphate (B84403) buffer at pH 5.0-6.0), is then loaded onto the cartridge. researchgate.netoup.com A series of wash steps with water or mild organic solutions removes interferences, after which the target analyte is eluted with a stronger solvent mixture, such as ammoniated ethyl acetate (B1210297) or a combination of ethyl acetate and acetone. researchgate.netoup.com Studies have demonstrated high recoveries (75-100%) and good reproducibility (coefficients of variation around 5%) for drug metabolites using such protocols. oup.com Automated SPE systems, including disposable pipette extraction (DPX), can further enhance throughput and precision. researchgate.net

Table 1: Example Solid-Phase Extraction Protocol for Drug Metabolites

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning | 1 mL Methanol | Wets the sorbent material. |

| Equilibration | 1 mL 0.1 M Phosphate Buffer (pH 6.0) | Primes the sorbent for sample loading. |

| Sample Loading | 2 mL pre-treated sample (e.g., diluted urine) | Adsorption of the analyte to the sorbent. |

| Wash | 1 mL Water, followed by 250 µL Hexane | Removes hydrophilic and lipophilic interferences. |

| Elution | 1 mL Ammoniated Ethyl Acetate | Desorbs the target analyte for collection. |

This table represents a generalized SPE protocol; specific conditions must be optimized for Methaqualone 6-O-β-D-glucuronide.

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. gtfch.org For highly polar glucuronides, direct extraction into a nonpolar organic solvent is often inefficient. scispace.com To enhance the extraction of Methaqualone 6-O-β-D-glucuronide, the pH of the aqueous sample must be adjusted. By acidifying the sample to a pH below the pKa of the glucuronic acid moiety (approximately 3.1-3.2), the carboxyl group becomes protonated, reducing its polarity and increasing its solubility in the organic phase. scispace.com

Conversely, for the parent compound, methaqualone, and its less polar analogs, extraction under basic conditions (e.g., pH 9) using solvents like ethyl acetate or dichloromethane (B109758) has proven to be highly efficient. unodc.orgtandfonline.com A two-step LLE protocol, where different fractions are extracted at different pH values, could potentially be optimized to separate the parent drug from its more polar glucuronide metabolite. nih.gov The choice of organic solvent is critical, with options ranging from ethyl acetate and dichloromethane to 1-chlorobutane. gtfch.orgunodc.orgtandfonline.com

For blood, plasma, or serum samples, the high concentration of proteins can interfere with analysis and damage analytical columns. researchgate.net Protein precipitation is a straightforward and rapid method to remove the bulk of these proteins. researchgate.net This technique involves adding a water-miscible organic solvent, most commonly acetonitrile or methanol, to the sample. researchgate.netnih.govnih.gov The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.

A simple protocol involves adding the organic solvent (e.g., acetonitrile) to the plasma sample, often including an internal standard. nih.govnih.gov After vigorous mixing (vortexing), the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest, can then be directly injected for analysis or subjected to further cleanup steps like SPE. researchgate.netnih.gov This method is fast and effective, with reported analyte recoveries between 85% and 120%. researchgate.net

Method Validation for Quantitative Analysis in Research Contexts

To ensure that a quantitative method for Methaqualone 6-O-β-D-glucuronide is reliable and fit for its intended research purpose, it must undergo rigorous validation. unodc.org This process establishes the performance characteristics of the method, ensuring that the results are accurate and precise. Key validation parameters are defined by regulatory and scientific guidelines. tandfonline.com

Specificity/Selectivity: This parameter ensures that the analytical signal is attributable solely to the analyte of interest, without interference from other matrix components, metabolites, or co-administered drugs. tandfonline.com In mass spectrometry-based methods, this is typically achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). mdpi.com

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range. nih.gov Calibration curves are generated by analyzing standards at multiple concentration levels, and the correlation coefficient (r²) is calculated. For bioanalytical methods, an r² value greater than 0.99 is typically required. tandfonline.commdpi.com

Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. tandfonline.com For methaqualone and its analogs, validated methods have achieved LLOQs in the range of 0.1 to 0.2 ng/mL in biological matrices. tandfonline.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). researchgate.net Accuracy is the closeness of the measured value to the true value, expressed as percent bias. researchgate.net Both are assessed at multiple concentrations within the linear range. For bioanalytical research, acceptance criteria are often set at ±15% (or ±20% at the LLOQ) for both precision and accuracy. researchgate.nettandfonline.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. tandfonline.commdpi.com |

| Sensitivity (LLOQ) | Lowest quantifiable concentration. | Signal-to-noise ratio > 10; Precision and accuracy within ±20%. tandfonline.com |

| Precision (CV%) | Agreement between replicate measurements. | ≤15% (≤20% at LLOQ). researchgate.nettandfonline.com |

| Accuracy (% Bias) | Closeness to the true value. | Within ±15% (±20% at LLOQ). researchgate.nettandfonline.com |

| Recovery (%) | Extraction efficiency of the analytical procedure. | Consistent, precise, and reproducible. researchgate.nettandfonline.com |

This table provides general guidelines; specific values are method-dependent.

Comparative Biotransformation and Interspecies Variability in Methaqualone 6 O |a D Glucuronide Formation

Analysis of Species-Specific Differences in Methaqualone Glucuronidation Profiles

The metabolism of methaqualone exhibits considerable variation across different species, which can be attributed to differences in the expression and activity of drug-metabolizing enzymes. While methaqualone is known to be metabolized to hydroxylated metabolites that are subsequently conjugated to glucuronides, the specific profiles of these glucuronides can differ significantly between species. aalto.fi For instance, studies on the structurally similar compound afloqualone (B1666628) have shown that its N-glucuronide is a major metabolite in humans but is not detected in rats, dogs, or monkeys. researchgate.net This highlights the potential for substantial species-specific differences in the glucuronidation pathways of quinazolinone derivatives.

While direct comparative studies on the formation of methaqualone 6-O-β-D-glucuronide across a wide range of species are not extensively documented in the available literature, it is reasonable to infer that such differences exist. The rate of glucuronidation of various compounds has been shown to be faster in dogs than in human liver microsomes. researchgate.net Furthermore, the intrinsic clearance of diclofenac, another drug that undergoes extensive glucuronidation, shows a 7.3-fold difference across species including rats, mice, humans, dogs, and monkeys. mdpi.com These examples underscore the principle that data from one species cannot be directly extrapolated to another, and that the formation of methaqualone 6-O-β-D-glucuronide is likely to follow this pattern of interspecies variability.

Examination of Interspecies Variability in UGT Isoform Expression and Activity Relevant to 6-O-Glucuronidation

The formation of glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are divided into families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. nih.gov The expression and substrate specificity of these isoforms vary significantly between species, which is a primary driver of the observed differences in drug glucuronidation profiles. researchgate.net

For example, in the case of morphine, another drug that undergoes O-glucuronidation, UGT2B7 is the primary enzyme responsible for the formation of both morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000) in humans. nih.govresearchgate.net However, other UGT isoforms from the UGT1A family can also contribute to the formation of morphine-3-glucuronide. nih.govresearchgate.net For afloqualone, UGT1A4 is the main enzyme for its N-glucuronidation in the human liver, while UGT1A3 also plays a role in the intestine. researchgate.net

Given that methaqualone undergoes hydroxylation at the 6-position prior to glucuronidation, the resulting hydroxylated metabolite becomes a substrate for UGT enzymes. The specific UGT isoforms responsible for the 6-O-glucuronidation of methaqualone have not been definitively identified in the available scientific literature. However, based on the metabolism of other phenolic and hydroxylated compounds, it is likely that isoforms from the UGT1A and UGT2B families are involved. The expression levels of these UGT isoforms differ across species. For instance, the glucuronidation of most typical UGT substrates is significantly faster in dog than in human liver microsomes, which can be attributed to differences in UGT isoform expression and activity. researchgate.net

Table 1: Key UGT Isoforms in Drug Metabolism and Their General Substrates

| UGT Isoform | Common Substrates |

| UGT1A1 | Bilirubin (B190676), Ethinylestradiol, various drugs |

| UGT1A3 | Ketoprofen, various drugs |

| UGT1A4 | Trifluoperazine, Lamotrigine (primarily N-glucuronidation) |

| UGT1A6 | 1-Naphthol, Acetaminophen |

| UGT1A9 | 4-Methylumbelliferone, Propofol |

| UGT2B7 | Morphine, Naloxone, Ketoprofen, Zidovudine |

| UGT2B15 | Androgens, Sipoglitazar |

| UGT2B17 | Androgens |

This table provides a general overview and is not specific to methaqualone 6-O-glucuronidation due to a lack of direct research.

Application of In Vitro-to-In Vivo Extrapolation (IVIVE) Methodologies for Comparative Metabolic Assessment (excluding human clinical predictions)

In vitro-to-in vivo extrapolation (IVIVE) is a valuable tool in drug development for predicting the in vivo pharmacokinetic properties of a compound from in vitro data. nih.gov This methodology is often used to assess the potential for drug metabolism and clearance in different species. The process typically involves determining the intrinsic clearance (CLint) of a drug in in vitro systems, such as liver microsomes or hepatocytes, and then scaling this value to predict the in vivo clearance. nih.govnih.gov

For drugs that are primarily eliminated through glucuronidation, IVIVE can be challenging. Studies have shown that predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in a significant under-prediction. nih.gov However, the use of cryopreserved hepatocytes has shown a better correlation for a number of extensively glucuronidated drugs. nih.gov The inclusion of bovine serum albumin (BSA) in in vitro incubations has also been shown to improve the accuracy of IVIVE for certain drugs by reducing the unbound fraction of the drug and providing a more physiologically relevant environment. umich.edu

While specific IVIVE studies for methaqualone 6-O-β-D-glucuronide formation are not detailed in the available literature, the principles of this methodology could be applied to understand its comparative metabolism. By incubating 6-hydroxy-methaqualone with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey), one could determine the species-specific kinetic parameters (Km and Vmax) for glucuronide formation. This data could then be used to scale the in vitro clearance to predict in vivo clearance in each species, providing a comparative assessment of the metabolic pathway.

Influence of Biological and Environmental Factors on UGT Activity (e.g., hormonal effects, genetic polymorphisms)

The activity of UGT enzymes, and consequently the rate of methaqualone 6-O-glucuronidation, can be influenced by a variety of biological and environmental factors.

Hormonal Effects: Hormonal fluctuations have been shown to impact drug metabolism. A notable example is the influence of the menstrual cycle on methaqualone metabolism. Studies have demonstrated that the rate of methaqualone metabolism in women is significantly increased around the time of ovulation. nih.govangelfire.com This effect is thought to be mediated by hormonal control of hepatic metabolic activity. nih.gov Furthermore, the use of oral contraceptives containing synthetic estrogens and progestogens can suppress this mid-cycle increase in methaqualone metabolism. nih.gov These findings suggest that sex hormones can modulate the enzymes responsible for methaqualone biotransformation, which would include the UGTs involved in glucuronidation. Pregnancy is another state of significant hormonal change that can alter the metabolism of various drugs. researchgate.net

Genetic Polymorphisms: Genetic variations, or polymorphisms, in the genes encoding UGT enzymes are a major source of interindividual variability in drug metabolism. evotec.com Functionally relevant polymorphisms have been identified for several UGT genes, which can lead to altered enzyme activity and, consequently, changes in drug clearance and response. evotec.comnih.gov For example, polymorphisms in UGT1A1 are associated with Gilbert's syndrome, a condition characterized by reduced bilirubin glucuronidation. evotec.com Variations in UGT2B15 have been shown to be a strong predictor of the clearance of the drug sipoglitazar. nih.gov While specific polymorphisms affecting methaqualone 6-O-glucuronidation have not been identified, it is highly probable that variations in the relevant UGT genes would contribute to the observed interindividual differences in methaqualone metabolism. nih.gov

Biochemical Significance and Metabolic Fate of Methaqualone 6 O |a D Glucuronide

Contribution of 6-O-Glucuronidation to the Overall Elimination Pathways of Methaqualone and its Metabolites

The metabolism of methaqualone is a multi-step process involving initial hydroxylation (Phase I) followed by conjugation (Phase II), primarily glucuronidation. unodc.orgquora.com The major biotransformation of methaqualone occurs through hydroxylation of the tolyl and quinazolinone rings, resulting in various hydroxylated metabolites. nih.govwikigenes.org These hydroxylated metabolites, along with the parent drug to a lesser extent, then undergo glucuronidation.

The primary metabolites of methaqualone that undergo glucuronidation include several monohydroxylated and dihydroxylated derivatives. nih.govnih.gov The table below summarizes some of the key metabolites involved in the glucuronidation pathway.

| Parent Compound/Metabolite | Resulting Glucuronide Conjugate (Example) |

| Methaqualone | Methaqualone-N-glucuronide |

| 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone | 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone-O-glucuronide |

| 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone | 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone-O-glucuronide |

| 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone-O-glucuronide |

| 2-methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | 2-methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone-O-glucuronide |

Investigation of Potential Enterohepatic Recirculation of the Glucuronide Conjugate

Enterohepatic recirculation is a process where compounds excreted in the bile are reabsorbed in the intestine, returned to the liver, and can be re-excreted. nih.govelifesciences.org This can prolong the presence and activity of a drug in the body. researchgate.net For glucuronide conjugates, this process typically involves hydrolysis of the glucuronide back to the parent compound by β-glucuronidases produced by gut microflora, followed by reabsorption of the more lipophilic parent drug. nih.gov

While the potential for enterohepatic recirculation of methaqualone glucuronides, including Methaqualone 6-O-β-D-Glucuronide, exists, specific studies conclusively demonstrating this for methaqualone are not extensively detailed in the provided search results. However, the general principles of drug metabolism suggest that glucuronides excreted in the bile can undergo this process. researchgate.net For a drug like methaqualone, which is extensively metabolized and excreted as glucuronides, some degree of enterohepatic recirculation is plausible and would contribute to its relatively long half-life of 20-60 hours. wikipedia.org The process involves the glucuronide being transported from the liver into the bile, then into the small intestine, where intestinal enzymes could potentially hydrolyze the conjugate, allowing the parent methaqualone or its hydroxylated metabolite to be reabsorbed into the bloodstream. nih.govtsu.edu

Interactions and Competition with Other Glucuronidation Pathways

Glucuronidation is a major pathway for the metabolism of a wide variety of substances, including drugs, endogenous compounds like bilirubin (B190676) and steroid hormones, and other foreign compounds (xenobiotics). wikipedia.orgoup.com The UGT enzymes that catalyze these reactions can become saturated when high concentrations of a substrate are present, or when multiple substances that are substrates for the same UGT enzyme are co-administered. helsinki.fi

This can lead to competition between different glucuronidation pathways. For instance, if another drug that is also heavily metabolized by the same UGT isoform responsible for forming Methaqualone 6-O-β-D-Glucuronide is present, the rate of methaqualone glucuronidation may be reduced. This could potentially lead to a slower elimination of methaqualone and its metabolites, although specific studies on such interactions involving methaqualone are not detailed in the provided results. The availability of the co-substrate, UDP-glucuronic acid (UDPGA), is also a limiting factor for glucuronidation. uomustansiriyah.edu.iq

Relationship to Other Methaqualone Metabolites and their Subsequent Biotransformation

The formation of Methaqualone 6-O-β-D-Glucuronide is intrinsically linked to the prior formation of its precursor, the 6-hydroxy-methaqualone metabolite. The biotransformation of methaqualone is a cascade of reactions, with the initial hydroxylation products serving as substrates for subsequent glucuronidation.

The major initial metabolic steps for methaqualone are hydroxylation at various positions on the tolyl and quinazolinone rings. nih.govwikigenes.org Key primary metabolites identified in human urine include:

2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone

2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone

2-methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone

Emerging Research Directions and Methodological Advancements in Methaqualone 6 O |a D Glucuronide Studies

The "Omics" Revolution: A Holistic View of Metabolic Pathways

The integration of "omics" technologies, particularly metabolomics and proteomics, is revolutionizing our understanding of drug metabolism by providing a comprehensive snapshot of the cellular environment.

Metabolomics , the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens to view the downstream effects of drug administration. rsc.orgfrontiersin.org In the context of methaqualone, untargeted metabolomics can identify a wide array of endogenous and xenobiotic metabolites, including previously unknown biotransformation products. frontiersin.orgnih.gov This approach moves beyond simply identifying major metabolites like Methaqualone 6-O-β-D-Glucuronide to mapping the broader metabolic perturbations caused by the parent compound. mdpi.com For instance, a metabolomics study might reveal alterations in tryptophan metabolism or fatty acid oxidation following methaqualone exposure, providing clues about its broader physiological impact. nih.gov

Proteomics , the study of the entire set of proteins expressed by a genome, complements metabolomics by identifying and quantifying the enzymes responsible for these metabolic changes. By analyzing changes in the expression levels of UDP-glucuronosyltransferase (UGT) enzymes and other drug-metabolizing enzymes in response to methaqualone, researchers can pinpoint the specific enzymatic machinery involved in the formation of Methaqualone 6-O-β-D-Glucuronide. nih.gov This integrated "omics" approach provides a more complete and dynamic picture of methaqualone metabolism than was previously possible.

In Silico Insights: Computational Modeling of Enzyme-Substrate Interactions

The intricate dance between a drug molecule and its metabolizing enzyme can now be visualized and analyzed with remarkable detail through computational approaches and molecular modeling.

Due to the challenges in crystallizing membrane-bound proteins like UGTs, complete experimental structures of mammalian UGTs have been elusive. nih.gov To overcome this limitation, researchers utilize homology modeling to build three-dimensional models of UGT enzymes based on the known structures of related proteins. nih.govnih.gov These models provide a virtual framework to study the binding of substrates like methaqualone.

Molecular docking simulations are then employed to predict how methaqualone and its hydroxylated precursors fit into the active site of specific UGT isoforms. nih.govplos.orgmdpi.com These simulations can identify key amino acid residues that interact with the substrate, influencing binding affinity and the orientation required for the glucuronidation reaction to occur. nih.govmdpi.com For example, docking studies might reveal that a particular UGT isoform has a binding pocket that favorably accommodates the hydroxyl group at the 6-position of methaqualone, explaining its role in the formation of Methaqualone 6-O-β-D-Glucuronide.

Furthermore, molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex, showing how the protein and ligand move and interact over time. nih.govmdpi.com This can help to understand the conformational changes that occur during the catalytic process and further refine our understanding of substrate specificity.

Accelerating Discovery: High-Throughput Screening for Glucuronidation

The development of novel high-throughput screening (HTS) assays has significantly accelerated the pace of glucuronidation research. nih.govoup.comh1.co These assays allow for the rapid testing of large numbers of compounds to identify potential substrates or inhibitors of UGT enzymes. nih.govoup.com

Many HTS assays for glucuronidation are fluorescence-based. nih.gov These assays often use a probe substrate that becomes fluorescent upon glucuronidation. nih.govresearchgate.net When a test compound, such as a methaqualone metabolite, competes with the probe for the UGT enzyme, a decrease in the fluorescence signal is observed, indicating that the test compound is a substrate. nih.gov These methods are adaptable to multi-well plate formats, enabling the screening of extensive compound libraries with robotic automation. nih.gov

The application of HTS is crucial for identifying which of the numerous UGT isoforms are primarily responsible for the glucuronidation of methaqualone's various hydroxylated metabolites. This information is vital for understanding potential drug-drug interactions, as co-administered drugs that are also substrates for the same UGT isoform could compete with methaqualone metabolism.

The Personal Touch: Pharmacogenomics of UGT Enzymes

The field of pharmacogenomics investigates how genetic variations influence an individual's response to drugs. In the context of methaqualone glucuronidation, this involves studying the genetic polymorphisms of UGT enzymes. nih.gov

Genetic variations in UGT genes can lead to the production of enzymes with altered activity, which can in turn affect the rate and extent of methaqualone glucuronidation. semanticscholar.orgmdpi.com For example, an individual with a genetic variant that results in a less active UGT isoform might metabolize methaqualone more slowly, potentially leading to different metabolite profiles.

While methadone is a different compound, pharmacogenomic studies of its metabolism by UGTs, such as UGT2B7, provide a relevant framework. researchgate.netscholaris.ca These studies have shown that genetic polymorphisms in UGT enzymes can contribute to interindividual variability in drug metabolism. semanticscholar.orgscholaris.ca Similar investigations into the UGT isoforms involved in methaqualone metabolism are essential for a complete understanding of its disposition. It is important to note that while methadone is not a substrate for UGT2B7, it can act as an inhibitor. researchgate.net

Investigating the pharmacogenomic aspects of UGTs relevant to methaqualone glucuronidation, excluding clinical implications, will provide fundamental knowledge about the genetic factors that contribute to variations in its metabolic pathway.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for detecting and quantifying Methaqualone 6-O-β-D-Glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity and specificity for glucuronide metabolites. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to confirm metabolite identity. Thin-layer chromatography (TLC) with specific spray reagents (e.g., sequential sprays for phenothiazines and opiates) can be used for preliminary screening, though cross-reactivity risks require validation .

Q. How does the glucuronidation of Methaqualone influence its pharmacokinetic profile?

- Methodological Answer : Glucuronidation increases hydrophilicity, facilitating renal excretion. Studies in human volunteers indicate that >97% of methaqualone is metabolized into hydroxylated derivatives (e.g., 6-hydroxymethaqualone) before conjugation with glucuronic acid. Terminal elimination half-life (16–40 hours) suggests enterohepatic recirculation, necessitating bile sampling in preclinical models to confirm reabsorption dynamics .

Q. What are the critical storage conditions for Methaqualone 6-O-β-D-Glucuronide reference standards?

- Methodological Answer : Store lyophilized standards at 2–8°C in amber vials to prevent photodegradation. For long-term stability, avoid freeze-thaw cycles and use inert gas purging (e.g., nitrogen) to minimize oxidation. Analytical validation should include periodic NMR and MS checks to confirm structural integrity .

Advanced Research Questions

Q. How do polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes affect interindividual variability in Methaqualone 6-O-β-D-Glucuronide formation?

- Methodological Answer : Use genotyped human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to quantify glucuronidation rates. Pair kinetic assays (e.g., Vmax, Km) with population pharmacokinetic modeling to predict metabolic disparities. Note that CYP2D6 and CYP2C19 are not involved in methaqualone hydroxylation, simplifying isoform-specific analyses .

Q. What experimental strategies resolve contradictions in reported metabolite profiles of Methaqualone 6-O-β-D-Glucuronide across studies?

- Methodological Answer : Conduct cross-laboratory validation using harmonized protocols (e.g., identical LC gradients, ionization sources). Reanalyze archived samples with high-resolution MS to distinguish isobaric metabolites (e.g., 6-O- vs. 7-O-glucuronides). Address batch effects by spiking internal standards (e.g., deuterated glucuronides) during extraction .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Methaqualone 6-O-β-D-Glucuronide toxicity?

- Methodological Answer : Combine hepatic spheroid cultures with physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Measure glucuronide accumulation in bile duct-cannulated rodents to assess enterohepatic recirculation. Validate against human autopsy data from historical methaqualone overdose cases .

Q. What role does Methaqualone 6-O-β-D-Glucuronide play in drug-drug interactions with ethanol or other CNS depressants?

- Methodological Answer : Co-administer methaqualone and ethanol in controlled crossover trials, monitoring glucuronide plasma:tissue ratios via microdialysis. Ethanol does not delay methaqualone absorption but may competitively inhibit UGTs, requiring in vitro inhibition assays (e.g., IC50 determinations) to clarify mechanistic interactions .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.